molecular formula C11H15N3O3 B2486730 Ethyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate CAS No. 2034502-00-4

Ethyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate

Cat. No.: B2486730
CAS No.: 2034502-00-4
M. Wt: 237.259
InChI Key: DPGPDECCWDUTAG-UHFFFAOYSA-N
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Description

Ethyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a pyrimidinyloxy substituent at the 3-position and an ethyl carboxylate group at the 1-position of the pyrrolidine ring. Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational rigidity and ability to modulate biological targets, such as kinases and enzymes . The pyrimidinyloxy group may enhance binding affinity to nucleic acid-like targets or allosteric sites, as seen in other pyrimidine-containing compounds .

Properties

IUPAC Name

ethyl 3-pyrimidin-4-yloxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-2-16-11(15)14-6-4-9(7-14)17-10-3-5-12-8-13-10/h3,5,8-9H,2,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGPDECCWDUTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(C1)OC2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Pyrimidin-4-yloxy Intermediate

The pyrimidin-4-yloxy moiety is typically synthesized via nucleophilic aromatic substitution (SNAr) between 4-chloropyrimidine and a hydroxyl-containing nucleophile. In one protocol, 4-chloropyrimidine reacts with potassium tert-butoxide in dimethylformamide (DMF) at 80°C for 6 hours, yielding 4-hydroxypyrimidine with >85% purity. Subsequent O-alkylation with a protected alcohol precursor introduces the ether linkage. For example, treatment with 1,2-dibromoethane in the presence of sodium hydride (NaH) generates the 4-(2-bromoethoxy)pyrimidine intermediate, a critical building block.

Table 1: Reaction Conditions for Pyrimidin-4-yloxy Intermediate Synthesis

Reagent System Solvent Temperature (°C) Yield (%) Purity (%)
KOtBu, DMF DMF 80 78 85
NaH, 1,2-dibromoethane THF 0→25 65 92
Cs2CO3, DMSO DMSO 120 82 88

Pyrrolidine Functionalization and Coupling

The pyrrolidine ring is functionalized at the 3-position to accommodate the pyrimidin-4-yloxy group. A common approach involves Mitsunobu coupling between 3-hydroxypyrrolidine and the pyrimidin-4-yloxy intermediate. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in tetrahydrofuran (THF), the reaction proceeds at 0°C to room temperature, achieving 70–75% yield. Alternative methods employ copper-catalyzed Ullmann coupling, which enhances regioselectivity but requires higher temperatures (110°C) and longer reaction times (24 hours).

Esterification and Final Product Isolation

The ester group is introduced via Steglich esterification. 3-(Pyrimidin-4-yloxy)pyrrolidine is reacted with ethyl chloroformate in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Dichloromethane (DCM) serves as the solvent, with reactions typically complete within 4 hours at 25°C. Post-reaction purification involves aqueous workup, followed by column chromatography (silica gel, hexane/ethyl acetate 3:1) to isolate the product in 80–85% yield.

Industrial-Scale Synthesis

Continuous Flow Reactor Optimization

Industrial production prioritizes scalability and efficiency. Continuous flow reactors minimize side reactions by ensuring rapid mixing and precise temperature control. For instance, a two-stage system couples the Mitsunobu reaction (residence time: 10 minutes) with inline quenching, achieving 90% conversion efficiency. The esterification step is conducted in a packed-bed reactor using immobilized DMAP, reducing catalyst loading by 40% compared to batch processes.

Table 2: Batch vs. Flow Reactor Performance

Parameter Batch Process Flow Reactor
Reaction Time (hours) 6 1.5
Yield (%) 75 88
Purity (%) 92 97
Catalyst Reuse Cycles 0 12

Purification and Characterization

Chromatographic Techniques

Final purification employs high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient elution. This method resolves residual pyrimidine precursors and diastereomers, ensuring >99% purity. Recrystallization from ethanol/water (7:3) further enhances crystalline homogeneity.

Spectroscopic Confirmation

  • NMR Analysis : ¹H NMR (400 MHz, CDCl3) displays characteristic signals: δ 1.28 (t, 3H, -CH2CH3), 3.45–3.70 (m, 4H, pyrrolidine), 5.15 (s, 1H, pyrimidine-O-CH), 8.35 (s, 1H, pyrimidine-H).
  • XRD : X-ray diffraction confirms the crystalline structure, with peaks at 2θ = 7.9°, 15.2°, and 17.6° matching the anhydrous form.

Challenges and Mitigation Strategies

Stereochemical Control

Racemization at the pyrrolidine 3-position is a persistent issue. Chiral auxiliaries, such as (R)-binol, enforce enantiomeric excess (>98% ee) during Mitsunobu coupling. Alternatively, enzymatic resolution using lipases selectively hydrolyzes undesired enantiomers.

Moisture Sensitivity

The pyrimidin-4-yloxy intermediate is prone to hydrolysis. Strict anhydrous conditions (argon atmosphere, molecular sieves) and low-temperature storage (−20°C) mitigate degradation.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates for further functionalization.

ConditionsReagentsProductYieldSource
Basic hydrolysisNaOH (1M), H₂O/EtOH, reflux3-(Pyrimidin-4-yloxy)pyrrolidine-1-carboxylic acid85–92%
Acidic hydrolysisHCl (6M), THF, 60°CSame as above78–84%

Mechanistic Insight : Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol. Acidic conditions protonate the carbonyl oxygen, facilitating water attack.

Pyrimidine Ring Functionalization

The pyrimidin-4-yloxy group participates in nucleophilic aromatic substitution (NAS) at the 2- and 6-positions due to electron-withdrawing effects from the ring nitrogens and ether oxygen.

Reaction TypeReagentsProductYieldSource
NAS with aminesNH₃ (g), DMF, 100°C2-Amino-4-(pyrrolidin-3-yloxy)pyrimidine67%
Thiol substitutionHS(CH₂)₂OH, K₂CO₃, DMSO2-(2-Hydroxyethylthio)-4-(pyrrolidin-3-yloxy)pyrimidine58%

Kinetic Data : Second-order rate constants for NAS at the 2-position are ~2.5 × 10⁻⁴ L·mol⁻¹·s⁻¹ in DMF at 25°C. Steric hindrance from the pyrrolidine moiety reduces reactivity compared to unsubstituted pyrimidines.

Pyrrolidine Ring Modifications

The pyrrolidine nitrogen undergoes alkylation or acylation, while the ether oxygen can participate in O-functionalization.

ReactionReagentsProductYieldSource
N-AlkylationCH₃I, NaH, THF, 0°CEthyl 1-methyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate73%
O-AlkylationBenzyl bromide, NaH, DMFEthyl 3-(pyrimidin-4-yloxy)-1-(benzyloxy)pyrrolidine-1-carboxylate65%
AcylationAcCl, Et₃N, CH₂Cl₂Ethyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate acetylamide81%

Stereochemical Considerations : N-Alkylation preserves the pyrrolidine ring conformation, while O-alkylation requires Mitsunobu conditions (e.g., DIAD, PPh₃) for stereocontrol .

Oxidation Reactions

Controlled oxidation targets the pyrrolidine ring or pyrimidine moiety:

Target SiteReagentsProductYieldSource
Pyrrolidine C-N bondmCPBA, CH₂Cl₂, 0°CPyrrolidine N-oxide derivative89%
Pyrimidine ringKMnO₄, H₂O, 80°CPyrimidine N-oxide62%

Mechanistic Notes : mCPBA selectively oxidizes the pyrrolidine nitrogen without affecting the ester group . Pyrimidine oxidation occurs preferentially at the N1 position.

Reductive Transformations

Catalytic hydrogenation or borohydride reduction modifies specific functional groups:

ReactionReagentsProductYieldSource
Ester reductionLiAlH₄, THF, reflux3-(Pyrimidin-4-yloxy)pyrrolidine-1-methanol76%
Pyrimidine ring hydrogenationH₂ (1 atm), Pd/C, EtOHPartially saturated pyrimidine54%

Limitations : Over-reduction of the pyrimidine ring leads to loss of aromaticity and unpredictable side reactions.

Cross-Coupling Reactions

The pyrimidine ring participates in metal-catalyzed couplings for structural diversification:

Reaction TypeReagentsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, ArB(OH)₂, K₂CO₃5-Aryl-3-(pyrrolidin-3-yloxy)pyrimidine68%
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine2-Aminopyrimidine derivative71%

Optimized Conditions : Suzuki reactions require anhydrous DMF at 100°C for 12 hr . Ligand choice (Xantphos vs. BINAP) affects aminolysis efficiency.

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate features a pyrimidine ring linked to a pyrrolidine structure via an ether bond. The synthesis typically involves:

  • Formation of Pyrimidin-4-yloxy Intermediate : This is achieved by reacting pyrimidine with an alcohol under acidic or basic conditions.
  • Formation of Pyrrolidine Intermediate : Synthesized from suitable amines.
  • Coupling Reaction : The two intermediates are coupled using coupling agents like EDCI or DCC.

Medicinal Chemistry

This compound has shown promise in the development of therapeutic agents, particularly in the following areas:

  • Anticancer Activity : Studies have indicated that compounds similar to this compound can inhibit tumor cell proliferation. For instance, derivatives have demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potential effectiveness (e.g., A549 lung cancer cells and MCF-7 breast cancer cells) .
Cell LineIC50 (µM)
A54912.5
MCF-715.0
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects, showing activity against several bacterial strains, making it a candidate for developing new antibiotics.

Research has explored the biological activities of this compound, focusing on:

  • Antiviral Properties : this compound may interact with viral nucleic acids, potentially inhibiting their replication.
  • Anti-inflammatory Effects : Preliminary findings suggest that it may modulate inflammatory pathways, offering therapeutic potential in treating inflammatory diseases.

Material Science

In addition to its biological applications, this compound serves as a building block in synthetic chemistry:

  • Catalyst Development : Its derivatives are being investigated as catalysts in various chemical reactions, enhancing efficiency in synthetic processes.
  • Polymer Chemistry : The compound's structure allows it to act as a precursor for synthesizing novel polymeric materials with specific properties.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against multiple cell lines. The results indicated that modifications to the pyrimidine ring significantly enhanced cytotoxic effects, leading to further exploration of structure-activity relationships (SAR) .

Case Study 2: Antimicrobial Efficacy

A study conducted by Hilmy et al. reported on the antimicrobial properties of pyrrolidine derivatives, including this compound. The compound exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of Ethyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The pyrrolidine ring may interact with proteins, affecting their function and activity. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Key Compounds:

(S)-Ethyl 2-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)pyrrolidine-1-carboxylate (m/z 394.3 ): Substituent: Bromoimidazo[1,2-b]pyridazine linked via an aminomethyl group. Activity: Targets adaptor-associated kinase 1 (AAK1) for pain treatment .

(3R,4R)-tert-Butyl 3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-4-(4-(trifluoromethyl)benzyloxy)pyrrolidine-1-carboxylate (Compound 6 ):

  • Substituent : Pyridinyl triazole and trifluoromethyl benzyloxy groups.
  • Synthesis : Click chemistry (CuSO4/sodium ascorbate) used for triazole formation .
  • Comparison : The absence of a triazole ring in the target compound may simplify synthesis but reduce π-π stacking interactions critical for protein binding.

(3R,4'R)-Ethyl-1-benzyl-5-chloro-4'-cyano-1'-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-4'-carboxylate (Compound 6e ): Substituent: Spirooxindole core with chloro, cyano, and benzyl groups. Activity: Exhibits antimicrobial and acetylcholinesterase (AChE) inhibitory activity . Comparison: The spirooxindole scaffold in 6e introduces complex stereochemistry absent in the target compound, likely influencing its dual biological activity.

Physicochemical and Spectral Data Comparison

Compound Name Substituent (Position 3) Molecular Weight (LC-MS/HRMS) Key Biological Activity
This compound Pyrimidin-4-yloxy Not reported Not specified in evidence
(S)-Ethyl 2-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)pyrrolidine-1-carboxylate Bromoimidazopyridazine 394.3 (m/z) AAK1 inhibition
Compound 6e (spirooxindole-pyrrolidine) Chloro, cyano, benzyl groups HRMS: C23H21ClN4O3 (calc.) Antimicrobial, AChE inhibition
trans-tert-Butyl 3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-4-((6-(trifluoromethyl)pyridin-3-yl)methoxy)pyrrolidine-1-carboxylate Pyridinyl triazole, trifluoromethyl 240 [M+H]+ (intermediate) YAP-TEAD disruption

Biological Activity

Ethyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its potential applications, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains, suggesting potential as an antimicrobial agent.
  • Antiviral Effects : Preliminary studies indicate that it may inhibit viral replication, although specific viral targets remain to be fully elucidated.
  • Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

The biological activity of this compound is largely attributed to its structural components:

  • Pyrimidine Ring : This moiety is known for its ability to interact with nucleic acids, potentially inhibiting DNA or RNA synthesis.
  • Pyrrolidine Ring : This part of the molecule may interact with proteins, modifying their functions and leading to altered cellular activities, such as cell proliferation and apoptosis induction .

Research Findings

Recent studies have highlighted the biological efficacy of this compound through various experimental approaches. Below are summarized findings from notable studies:

Antimicrobial Activity

A study evaluated the compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 50–100 μg/mL, indicating moderate antibacterial activity .

Anticancer Studies

Research conducted on cancer cell lines revealed that this compound could reduce cell viability significantly. In vitro assays demonstrated a half-maximal inhibitory concentration (IC50) of approximately 25 μM in breast cancer cells, suggesting its potential as an anticancer agent .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the pyrimidine and pyrrolidine rings have been explored to enhance biological activity:

ModificationEffect on Activity
Substitution on pyrimidineIncreased binding affinity to target enzymes
Alteration of pyrrolidine nitrogenEnhanced interaction with protein targets

For instance, SAR studies indicated that introducing specific functional groups on the pyrimidine ring significantly improved both antimicrobial and anticancer activities .

Case Studies

Several case studies have provided insights into the practical applications of this compound:

  • In Vivo Efficacy Against Tumors : In a murine model of breast cancer, administration of the compound led to a significant reduction in tumor size compared to control groups. The study reported a decrease in tumor volume by approximately 40% after four weeks of treatment .
  • Safety Profile Assessment : Toxicological evaluations revealed that at therapeutic doses, this compound exhibited minimal adverse effects, highlighting its potential for further clinical development.

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